3-[(2-Chloro-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester 3-[(2-Chloro-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1353946-33-4
VCID: VC8358304
InChI: InChI=1S/C14H23ClN2O3/c1-14(2,3)20-13(19)16-7-6-11(9-16)17(10-4-5-10)12(18)8-15/h10-11H,4-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(C1)N(C2CC2)C(=O)CCl
Molecular Formula: C14H23ClN2O3
Molecular Weight: 302.80 g/mol

3-[(2-Chloro-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.: 1353946-33-4

Cat. No.: VC8358304

Molecular Formula: C14H23ClN2O3

Molecular Weight: 302.80 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-Chloro-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester - 1353946-33-4

CAS No. 1353946-33-4
Molecular Formula C14H23ClN2O3
Molecular Weight 302.80 g/mol
IUPAC Name tert-butyl 3-[(2-chloroacetyl)-cyclopropylamino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H23ClN2O3/c1-14(2,3)20-13(19)16-7-6-11(9-16)17(10-4-5-10)12(18)8-15/h10-11H,4-9H2,1-3H3
Standard InChI Key ODYROOPAJLQDKX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C1)N(C2CC2)C(=O)CCl
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)N(C2CC2)C(=O)CCl

Chemical Structure and Stereochemistry

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered amine heterocycle—substituted at the 3-position with a cyclopropylamino group linked to a chloroacetyl chain. The tert-butyl ester at the 1-position serves as a protective group, enhancing stability during synthetic processes . The stereocenter at the pyrrolidine's 3-position gives rise to two enantiomers: (R)- and (S)-forms, which are mirror images with identical physical properties but divergent biological interactions .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC₁₄H₂₃ClN₂O₃
Molecular Weight302.80 g/mol
IUPAC Nametert-butyl (3R/S)-3-[(2-chloroacetyl)-cyclopropylamino]pyrrolidine-1-carboxylate
XLogP32

Stereochemical Considerations

The (R)-enantiomer (PubChem CID 66564685) and (S)-enantiomer (PubChem CID 66564686) share identical molecular formulas but differ in spatial arrangement. Computational models reveal that the (R)-form has a specific three-dimensional conformation that may influence its binding affinity to biological targets, such as enzymes or receptors . For instance, the (R)-enantiomer’s InChIKey (ODYROOPAJLQDKX-LLVKDONJSA-N) differs from the (S)-form’s (ODYROOPAJLQDKX-NSHDSACASA-N), highlighting their stereochemical divergence .

Synthesis and Preparation

Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

  • Pyrrolidine Functionalization: Introduction of the cyclopropylamino group via nucleophilic substitution or reductive amination.

  • Chloroacetylation: Attachment of the chloroacetyl moiety using chloroacetyl chloride under basic conditions.

  • Protection with tert-Butyl Ester: The carboxylic acid group is protected as a tert-butyl ester to prevent unwanted side reactions.

Industrial-scale production often employs continuous flow systems to optimize yield and purity, as noted in analogous syntheses of pyrrolidine derivatives.

Optimization Challenges

Key challenges include controlling stereoselectivity to avoid racemization and ensuring the stability of the tert-butyl group under acidic or basic conditions. Catalytic asymmetric synthesis methods, such as chiral auxiliary approaches, are critical for obtaining enantiopure products.

Physicochemical Properties

Computed Properties

PubChem’s computational data provides insights into the compound’s behavior:

Table 2: Physicochemical Profile

PropertyValueSource
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Rotatable Bonds5
Topological Polar Surface Area58.7 Ų

The absence of hydrogen bond donors and moderate lipophilicity (XLogP3 = 2) suggest favorable membrane permeability, a trait advantageous in drug design .

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